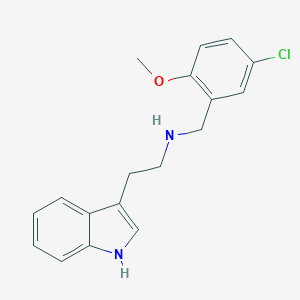![molecular formula C14H15ClFNO2 B504010 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B504010.png)
1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and an amino-propanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol typically involves multiple steps, starting with the preparation of the furan ring and subsequent substitution reactions to introduce the 3-chloro-4-fluorophenyl group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts and specific reaction conditions to enhance the efficiency of each step in the synthesis.
化学反応の分析
Types of Reactions
1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other furan derivatives with substituted phenyl groups and amino-propanol side chains. Examples include:
- 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethanol
- 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)butanol
Uniqueness
The uniqueness of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol lies in its specific substitution pattern and the presence of both a furan ring and an amino-propanol side chain. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H15ClFNO2 |
|---|---|
分子量 |
283.72g/mol |
IUPAC名 |
1-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol |
InChI |
InChI=1S/C14H15ClFNO2/c1-9(18)7-17-8-11-3-5-14(19-11)10-2-4-13(16)12(15)6-10/h2-6,9,17-18H,7-8H2,1H3 |
InChIキー |
JGIOORNBPKXPNW-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O |
正規SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(furan-2-yl)-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503928.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}methanamine](/img/structure/B503930.png)
![N-({2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503931.png)
![N-(5-chloro-2-ethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B503932.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B503933.png)
![1-methyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B503934.png)
![N'-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503938.png)
![1-phenyl-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B503941.png)

![1-[(5-Chloro-2-methoxybenzyl)amino]propan-2-ol](/img/structure/B503943.png)

![1-{[2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B503947.png)
![1-Phenyl-2-{[(5-phenylfuran-2-yl)methyl]amino}ethanol](/img/structure/B503948.png)
![N-tert-butyl-2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B503950.png)
